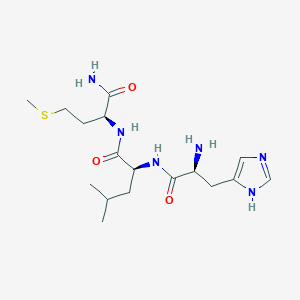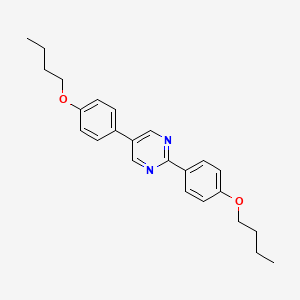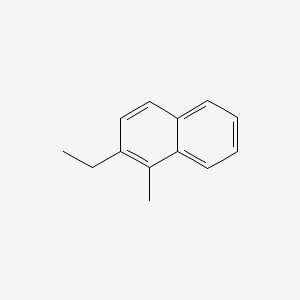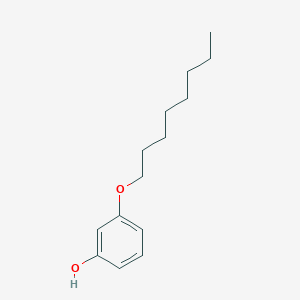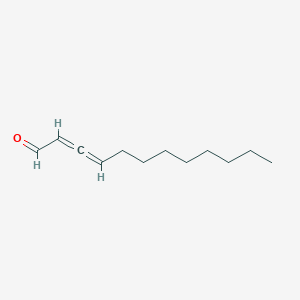
2,3-Dodecadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dodecadienal is an organic compound with the molecular formula C12H20O. It is a type of aldehyde characterized by the presence of two double bonds in its carbon chain. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dodecadienal typically involves the partial hydrogenation of alkyne precursors. One common method includes the use of Lindlar catalyst for the selective hydrogenation of 4-nonyn-1-ol to produce 4-nonen-1-ol, which is then converted to the corresponding bromide. Subsequent condensation with 2-propargyloxy-tetrahydropyran and hydrolysis yields 2,7-dodecadien-1-ol. Further partial hydrogenation of this intermediate produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar hydrogenation and condensation techniques are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dodecadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Produces dodecanoic acid.
Reduction: Produces 2,3-dodecadienol.
Substitution: Produces various substituted dodecadienal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dodecadienal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 2,3-Dodecadienal involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering sensory responses. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Decadienal: Another aldehyde with similar double bond structure but different chain length.
2,6-Dodecadienal: Similar in structure but with different double bond positions
Uniqueness
2,3-Dodecadienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and sensory properties. This makes it particularly valuable in applications requiring precise aromatic characteristics.
Propiedades
Número CAS |
34656-67-2 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9,11-12H,2-8H2,1H3 |
Clave InChI |
ZAMVZZCVWRRCSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



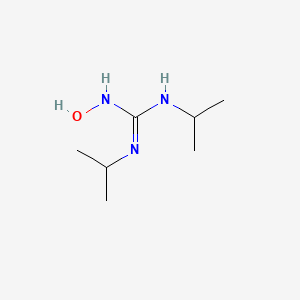
![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)


![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)


